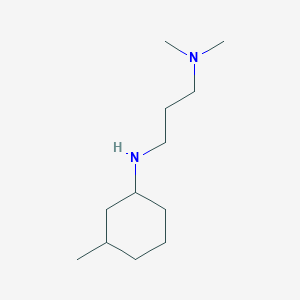
N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine is an organic compound with the molecular formula C12H26N2. This compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and a propane-1,3-diamine backbone with dimethyl substitutions on the nitrogen atoms. It is a colorless liquid that is soluble in water and various organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine typically involves the reaction of 3-methylcyclohexylamine with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often using a solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. Catalysts such as Raney nickel may be used to enhance the reaction efficiency. The process is optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Corresponding substituted amines
Aplicaciones Científicas De Investigación
N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex amine structures.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. It binds to the active sites of enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A structurally similar compound with a propane-1,3-diamine backbone but without the cyclohexyl ring.
N,N-Dimethylcyclohexylamine: Contains a cyclohexyl ring with dimethyl substitutions but lacks the propane-1,3-diamine structure.
N,N-Dimethyl-1,3-butanediamine: Similar to N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine but with a butane backbone instead of propane.
Uniqueness
This compound is unique due to the combination of its cyclohexyl ring and propane-1,3-diamine backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.
Propiedades
Fórmula molecular |
C12H26N2 |
|---|---|
Peso molecular |
198.35 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-(3-methylcyclohexyl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2/c1-11-6-4-7-12(10-11)13-8-5-9-14(2)3/h11-13H,4-10H2,1-3H3 |
Clave InChI |
MYMABUQQEZBLRB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


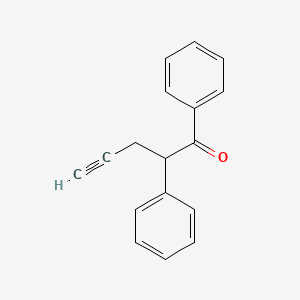
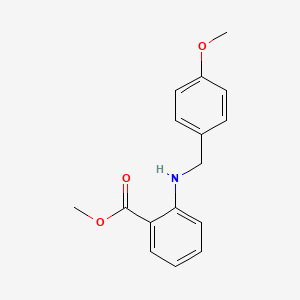
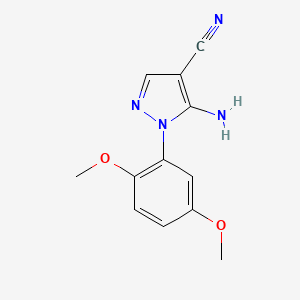
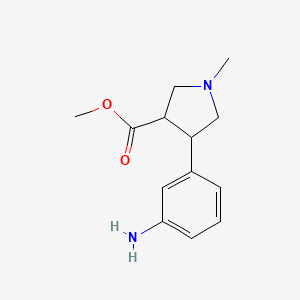
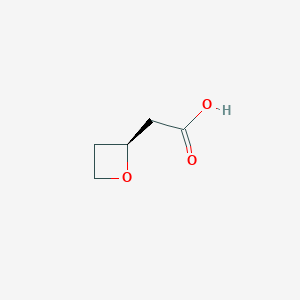
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13009421.png)
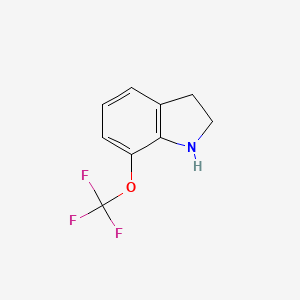

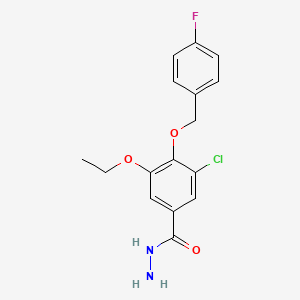
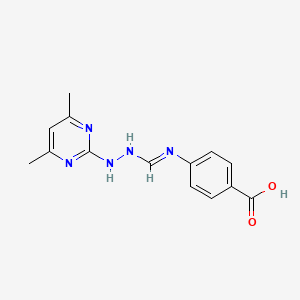
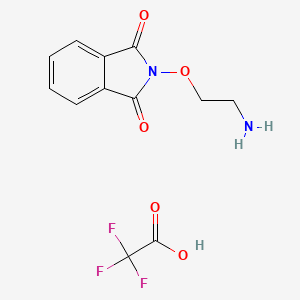
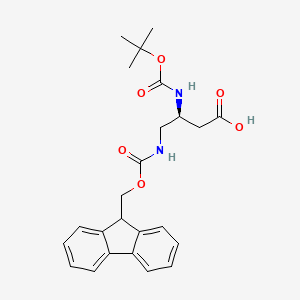
![tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B13009491.png)

